Cas no 950281-74-0 (methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate)

methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- LJYFXKFIVFSSEI-UHFFFAOYSA-N
- methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate
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- Inchi: 1S/C20H17NO6S/c1-26-19(22)14-6-7-17-16(10-14)11-18(20(23)27-17)28(24,25)21-9-8-13-4-2-3-5-15(13)12-21/h2-7,10-11H,8-9,12H2,1H3
- InChI Key: LJYFXKFIVFSSEI-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=C(C=C(C(OC)=O)C=C2)C=C1S(N1CCC2=C(C1)C=CC=C2)(=O)=O
methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-0785-2mg |
methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate |
950281-74-0 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-0785-5μmol |
methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate |
950281-74-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-0785-3mg |
methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate |
950281-74-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-0785-4mg |
methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate |
950281-74-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-0785-5mg |
methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate |
950281-74-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-0785-1mg |
methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate |
950281-74-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-0785-2μmol |
methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate |
950281-74-0 | 90%+ | 2μl |
$57.0 | 2023-04-26 |
methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate Related Literature
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
Additional information on methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate
Methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate (CAS No. 950281-74-0): An Overview
Methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate (CAS No. 950281-74-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chromene scaffold and a tetrahydroisoquinoline sulfonyl group. These structural elements contribute to its potential biological activities and therapeutic applications.
The chromene scaffold is a well-known motif in natural products and synthetic compounds, often associated with various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. The presence of the 1,2,3,4-tetrahydroisoquinoline moiety further enhances the compound's pharmacological profile by introducing additional functional groups that can interact with biological targets. The sulfonyl group in particular is known for its ability to form strong hydrogen bonds and participate in electrostatic interactions, which can be crucial for receptor binding and enzyme inhibition.
Recent studies have highlighted the potential of methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of signaling pathways such as NF-κB and MAPK, which are key regulators of inflammation.
In addition to its anti-inflammatory properties, methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate has shown promise as an anticancer agent. Research conducted at the National Cancer Institute demonstrated that this compound selectively targets cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's ability to inhibit cell proliferation and induce cell cycle arrest makes it a potential candidate for further development in cancer therapy.
The pharmacokinetic properties of methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate have also been investigated. Studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for its potential use as an oral medication. The compound's stability under physiological conditions and its low toxicity in preclinical models further support its suitability for clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate in various disease conditions. Early-phase trials have demonstrated promising results in terms of safety and tolerability. Ongoing phase II trials are focusing on specific indications such as rheumatoid arthritis and colorectal cancer.
The synthesis of methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate involves several steps that require precise control over reaction conditions to ensure high yield and purity. Key synthetic routes include the formation of the chromene scaffold through a condensation reaction followed by the introduction of the tetrahydroisoquinoline sulfonyl group via a sulfonylation step. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound on a larger scale.
In conclusion, methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate (CAS No. 950281-74-0) is a promising compound with a diverse range of biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Continued studies are expected to uncover new applications and optimize its use in clinical settings.
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